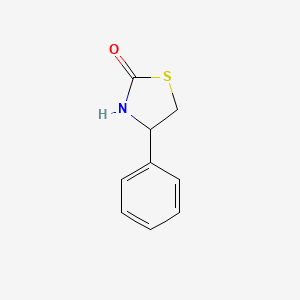
4-Phenylthiazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenylthiazolidin-2-one is a chemical compound. It’s an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry .
Synthesis Analysis
The synthesis of thiazolidin-4-one derivatives has been the subject of extensive research . For example, novel 3-(4,6-diarylpyrimidin-2-yl)-2-phenylthiazolidin-4-ones are synthesized by the multicomponent cyclocondensation reaction of the appropriate 2-amino-4,6-diarylpyrimidines, benzaldehyde, and thioglycolic acid catalyzed by dicyclohexylcarbodiimide .Molecular Structure Analysis
The molecular structure of this compound is complex. The phenyl moiety is almost orthogonal with respect to the thiazolidinone core . The chemical structure of the 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile was optimized through the hybrid B3LYP method and 6-311G (d, p) basis set .Chemical Reactions Analysis
Thiazolidin-4-one ring is susceptible for modification in Positions 2, 3, and 5 . Such modifications capacitate the search for new compounds with desired activity. In case of its modification with other substituents, it shows a wide range of biological activities .Physical And Chemical Properties Analysis
The fundamental physicochemical properties most often used in defining compound quality are molecular weight, heavy atom count, log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility, HBA or sum of O + N atoms, HBD or sum of OH + NH atoms .科学的研究の応用
Chiral Auxiliary for Stereoselective Synthesis
- 4-Phenylthiazolidin-2-one derivatives have been used as chiral auxiliaries for stereoselective conjugate additions, particularly in the asymmetric synthesis of bioactive compounds like antifungal and antibacterial agents (Davies, Sanganee, & Szolcsányi, 1999).
Antimicrobial Agents
- Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. These derivatives displayed significant efficacy against various pathogenic strains, including bacteria and fungi (Prasad et al., 2011).
Chemopreventive Potential
- This compound compounds have been studied for their chemopreventive potential against carcinogenesis. These compounds have shown efficacy in inhibiting neoplasm growth and modulating biomarkers related to cancer prevention (Thanusu et al., 2011).
Synthesis and Spectral Analysis
- The synthesis and spectral analysis of novel 3-(4,6-diarylpyrimidin-2-yl)-2-phenylthiazolidin-4-ones have been performed, demonstrating the compound's utility in chemical research and drug development (Gopalakrishnan, Thanusu, & Kanagarajan, 2009).
Anticancer Activity
- Studies have been conducted on the synthesis of this compound derivatives and their anticancer activities, showing promising results against various human tumor cell lines (Avula et al., 2019).
Antibacterial Agents
- This compound compounds have been researched for their antibacterial properties, showing effectiveness against a variety of clinically important human pathogens (Zurenko et al., 1996).
Fungicidal Activities
- Certain this compound analogues have been found to exhibit fungicidal activities, highlighting their potential in treating fungal infections (Kerdesky et al., 1991).
作用機序
Target of Action
The primary target of 4-Phenylthiazolidin-2-one is the Aurora-A kinase . Aurora-A kinase is associated with the Aurora kinase family, which has been considered a striking anticancer target for the treatment of human cancers .
Mode of Action
It is known that thiazolidin-4-ones, the class of compounds to which this compound belongs, have a wide range of biological activities . These activities are likely due to the compound’s interaction with its targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazolidin-4-ones have been reported to affect a variety of biological activities, such as antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties . These activities suggest that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Thiazolidin-4-ones have been reported to have diverse therapeutic and pharmaceutical activity, and their synthesis has been optimized for selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Thiazolidin-4-ones have been reported to have a wide range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .
Action Environment
The biological activity of thiazolidin-4-ones has been reported to be influenced by different substituents in the molecules . This suggests that the action of this compound may also be influenced by environmental factors.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-phenyl-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROGLEWKVOIXBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)S1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2466196.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate](/img/structure/B2466197.png)
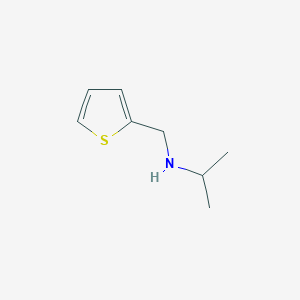
![3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2466199.png)
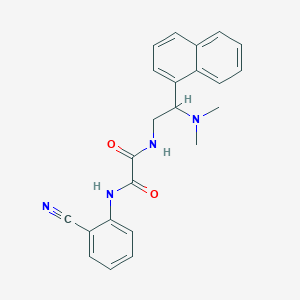

![3-(3-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2466203.png)
![methyl 2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2466206.png)
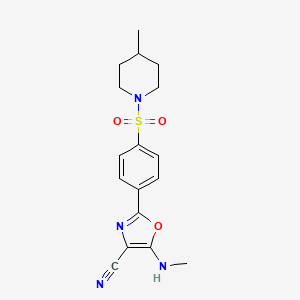
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2466208.png)
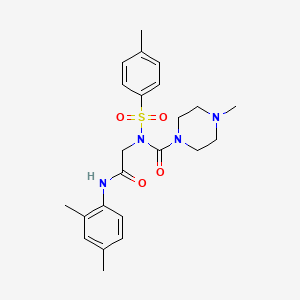
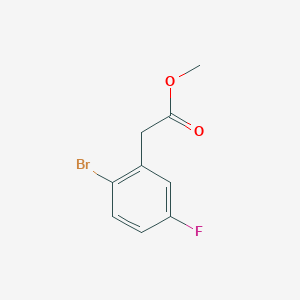
![[(1-Cyclopentylpyrazol-5-yl)methyl]methylamine](/img/structure/B2466213.png)